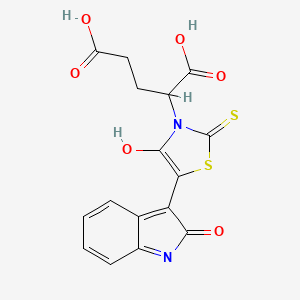
(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C16H12N2O6S2 and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : A study by Nikalje et al. (2015) focused on the synthesis of derivatives of this compound. These derivatives were evaluated for central nervous system depressant activity and anticonvulsant activity in mice. The compounds demonstrated good CNS depressant activity and provided protection in seizure tests, indicating their potential in inhibiting seizure spread (Nikalje et al., 2015).
Aldose Reductase Inhibitory Action : Kučerová-Chlupáčová et al. (2020) conducted a study on the aldose reductase inhibitory action of these compounds, comparing them with epalrestat. They found that these compounds are potent inhibitors of aldose reductase, with potential applications in treating conditions related to this enzyme (Kučerová-Chlupáčová et al., 2020).
Anticancer Activity : Eldehna et al. (2017) synthesized derivatives of this compound and investigated their inhibitory activity against carbonic anhydrase isoforms, which are relevant in cancer research. The study found that certain derivatives showed potent anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).
Antimicrobial Activity : PansareDattatraya and Devan (2015) explored the antimicrobial activity of these derivatives. They found that these compounds show good to moderate activity against various bacterial strains, indicating their potential in antimicrobial applications (PansareDattatraya & Devan, 2015).
Fluorescent Chemosensors : Lin et al. (2016) developed thiazolone-based zinc complexes with derivatives of the compound . These complexes exhibited strong fluorescence emission and were used for detecting acid/base vapor and toluene, highlighting their potential in environmental monitoring and luminescent materials (Lin et al., 2016).
Anticonvulsant Activity : Agarwal et al. (2006) synthesized derivatives of this compound and evaluated their anticonvulsant activity. Some derivatives were found to be effective, indicating potential applications in epilepsy treatment (Agarwal et al., 2006).
Anticancer and Antiangiogenic Effects : Chandrappa et al. (2010) synthesized novel derivatives and investigated their anticancer and antiangiogenic effects. They found that these compounds could inhibit tumor growth and angiogenesis, suggesting their potential in cancer therapy (Chandrappa et al., 2010).
Anti-inflammatory Agents : Nikalje et al. (2015) synthesized novel derivatives for potential use as anti-inflammatory agents. They showed promising anti-inflammatory activity in vitro and in vivo, suggesting applications in treating inflammation-related conditions (Nikalje et al., 2015).
Propiedades
IUPAC Name |
2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S2/c19-10(20)6-5-9(15(23)24)18-14(22)12(26-16(18)25)11-7-3-1-2-4-8(7)17-13(11)21/h1-4,9,22H,5-6H2,(H,19,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOSCVWJFRVBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C(CCC(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)
![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)
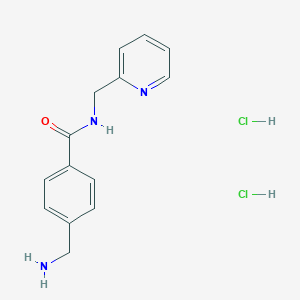
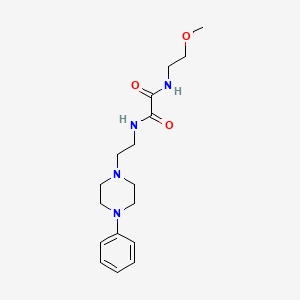
![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
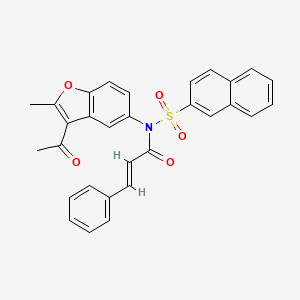
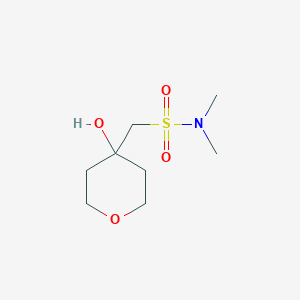
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)
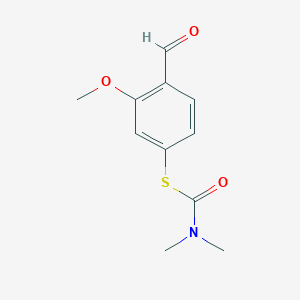
![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979496.png)